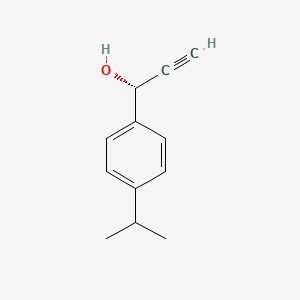
(1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol is an organic compound characterized by its unique structural features It contains a phenyl ring substituted with a propan-2-yl group and a prop-2-yn-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and propargyl alcohol.
Reaction Conditions: The key step involves the addition of propargyl alcohol to 4-isopropylbenzaldehyde under basic conditions, often using a base like sodium hydroxide or potassium hydroxide.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of 4-isopropylbenzaldehyde or 4-isopropylbenzoic acid.
Reduction: Formation of (1R)-1-(4-propan-2-ylphenyl)prop-2-en-1-ol or (1R)-1-(4-propan-2-ylphenyl)propane-1-ol.
Substitution: Formation of halogenated derivatives like 4-bromo- or 4-chloro-substituted compounds.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(1R)-1-(4-methylphenyl)prop-2-yn-1-ol: Similar structure but with a methyl group instead of a propan-2-yl group.
(1R)-1-(4-ethylphenyl)prop-2-yn-1-ol: Contains an ethyl group instead of a propan-2-yl group.
(1R)-1-(4-tert-butylphenyl)prop-2-yn-1-ol: Features a tert-butyl group instead of a propan-2-yl group.
Uniqueness: (1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propan-2-yl group may enhance its lipophilicity and interaction with hydrophobic targets.
Eigenschaften
Molekularformel |
C12H14O |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(1R)-1-(4-propan-2-ylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h1,5-9,12-13H,2-3H3/t12-/m1/s1 |
InChI-Schlüssel |
HJXHCIGCUICKJP-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](C#C)O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




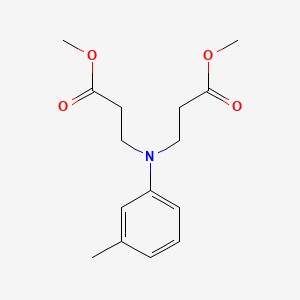
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
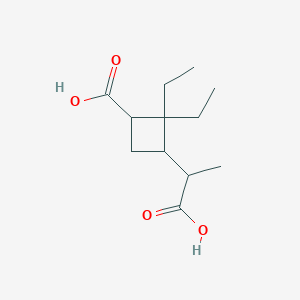
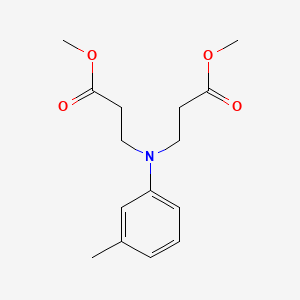
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)
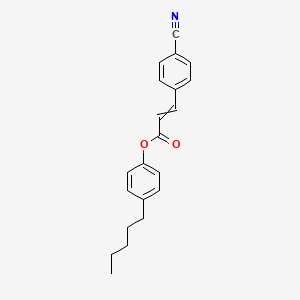
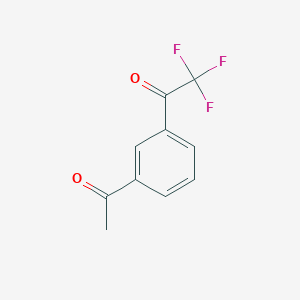

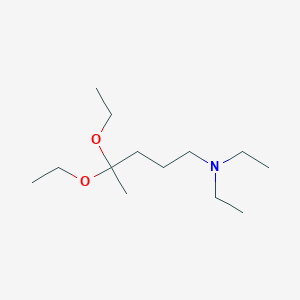
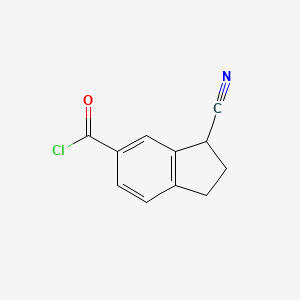
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

